molecular formula C11H8ClNO3S B13069108 2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one

2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one

Cat. No.: B13069108
M. Wt: 269.70 g/mol
InChI Key: XXCRERQBDFPDRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one typically involves the reaction of 2-hydroxy-5-(1,3-thiazol-2-yloxy)benzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled and reused is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-chloro-1-[2-oxo-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one.

    Reduction: Formation of 2-chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethanol.

    Substitution: Formation of 2-amino-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one or 2-thio-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one.

Scientific Research Applications

2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one involves its interaction with biological targets such as enzymes and proteins. The thiazole ring can interact with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one is unique due to the presence of both a thiazole ring and a chloroacetyl group, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H8ClNO3S

Molecular Weight

269.70 g/mol

IUPAC Name

2-chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethanone

InChI

InChI=1S/C11H8ClNO3S/c12-6-10(15)8-5-7(1-2-9(8)14)16-11-13-3-4-17-11/h1-5,14H,6H2

InChI Key

XXCRERQBDFPDRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=NC=CS2)C(=O)CCl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.